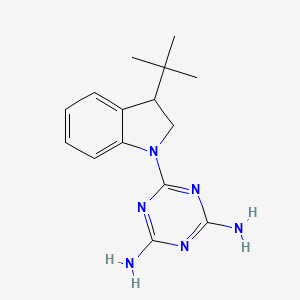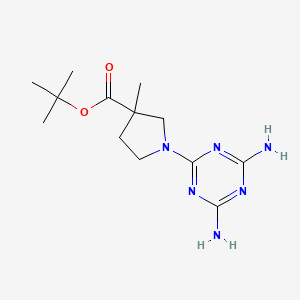![molecular formula C14H19N3O4 B7436583 N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide, commonly known as MOA-728, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MOA-728 is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of various physiological processes, including pain perception, stress response, and drug addiction.
作用機序
MOA-728 is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and drug addiction. MOA-728 binds to the nociceptin/orphanin FQ receptor and blocks its activation by nociceptin/orphanin FQ, thereby reducing pain perception, stress response, and drug-seeking behavior.
Biochemical and Physiological Effects:
MOA-728 has been shown to reduce pain perception in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce stress-induced anxiety and depression-like behaviors in animal models. In addition, MOA-728 has been investigated for its potential use in the treatment of drug addiction, particularly opioid addiction. MOA-728 has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
実験室実験の利点と制限
One of the advantages of using MOA-728 in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more specific targeting of this receptor compared to other compounds. MOA-728 also has a favorable safety profile, which makes it suitable for use in animal studies. However, one of the limitations of using MOA-728 in lab experiments is its low solubility in aqueous solutions, which can make it challenging to administer to animals.
将来の方向性
There are several future directions for the scientific research on MOA-728. One area of research is the development of more efficient synthesis methods to increase the yield of MOA-728. Another area of research is the investigation of the potential therapeutic applications of MOA-728 in humans, particularly in the treatment of chronic pain and drug addiction. Further studies are also needed to determine the optimal dosage and administration route of MOA-728 in animal models. In addition, the long-term safety profile of MOA-728 needs to be evaluated in preclinical and clinical studies.
合成法
The synthesis of MOA-728 involves the reaction of 4-(methylamino)phenol with 4-bromobutyronitrile to obtain N-[4-(methylamino)phenyl]-4-bromobutanamide. This intermediate is then reacted with potassium carbonate and 4-hydroxytetrahydrofuran to obtain MOA-728. The overall yield of the synthesis process is approximately 25%.
科学的研究の応用
MOA-728 has been extensively studied for its potential therapeutic applications. It has been found to be effective in reducing pain perception in animal models of neuropathic pain, inflammatory pain, and cancer pain. MOA-728 has also been shown to reduce stress-induced anxiety and depression-like behaviors in animal models. In addition, MOA-728 has been investigated for its potential use in the treatment of drug addiction, particularly opioid addiction.
特性
IUPAC Name |
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-15-10-2-4-11(5-3-10)16-13(18)14(19)17-21-12-6-8-20-9-7-12/h2-5,12,15H,6-9H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDUVADASKBJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)NC(=O)C(=O)NOC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)